molecular formula C17H12ClNO4S B4552436 methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate

methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate

Cat. No.: B4552436
M. Wt: 361.8 g/mol
InChI Key: KPXZLXULXYYIDA-MHWRWJLKSA-N
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Description

Methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate is a useful research compound. Its molecular formula is C17H12ClNO4S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}benzoate is 361.0175567 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A significant area of research has been the synthesis and structural analysis of compounds related to methyl 4-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}benzoate. Studies have demonstrated novel synthetic routes and characterized these compounds using advanced techniques such as FTIR, NMR, and X-ray diffraction. For example, the synthesis of sulfonamide hybrid Schiff bases involving the reaction of methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate with various aldehydes showcased the compound's utility as a precursor for biologically active molecules (Kausar et al., 2019). Additionally, the work on 4-hydroxyquinolones revealed how methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes under basic conditions to form 2-substituted anilides, indicating its potential in medicinal chemistry and organic synthesis (Ukrainets et al., 2014).

Applications in Antimicrobial Studies

Research has also explored the antimicrobial properties of compounds derived from methyl 4-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}benzoate. A notable study synthesized a novel compound with potential as an antimicrobial agent and demonstrated its ability to inhibit penicillin-binding protein, indicating its relevance in addressing bacterial resistance (Murugavel et al., 2016).

Electrophilic Cyclization and Addition Reactions

Further research has delved into the electrophilic cyclization and addition reactions of related compounds, revealing their potential in creating novel organic molecules. This includes the study of 4-sulfinylated or 4-sulfonylated allenecarboxylates, which undergo various reactions to produce complex molecules with significant synthetic value (Ivanov et al., 2014).

Properties

IUPAC Name

methyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c1-23-17(20)13-4-2-12(3-5-13)10-16(11-19)24(21,22)15-8-6-14(18)7-9-15/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXZLXULXYYIDA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.